Tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate is a complex organic compound with significant implications in chemical research and potential applications in pharmaceuticals and materials science. This compound is characterized by its unique diazaspiro structure, which incorporates both nitrogen and carbon atoms in a distinctive arrangement, contributing to its chemical properties and reactivity.
The compound is cataloged under various chemical databases and suppliers, including PubChem and Sigma-Aldrich, which provide detailed information on its structure, synthesis, and applications. The compound's CAS number is 1629047-48-8, facilitating its identification in scientific literature and commercial products.
Tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate falls under the category of carboxylate esters and is classified as a diazaspiro compound. Its molecular formula is with a molecular weight of approximately 254.33 g/mol.
The synthesis of tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are crucial for reproducibility in laboratory settings.
The molecular structure of tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system. The structural representation can be described using the following identifiers:
ADPIEGXXCABJCH-UHFFFAOYSA-N
O=C(N1CCC2(CC1)CC1(NC2=O)CC1)OC(C)(C)C
The compound's physical form is solid, and it is typically stored under controlled conditions to maintain stability, ideally at temperatures between 2°C to 8°C.
Tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms, catalysts used, and specific conditions (temperature, pressure) are essential for understanding its reactivity.
The mechanism of action for tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate involves several steps depending on the specific reaction pathway:
Data on kinetics and thermodynamics related to these mechanisms can provide insights into the efficiency and viability of reactions involving this compound.
Key chemical properties include:
Relevant data from studies on stability, reactivity under different conditions (e.g., pH levels), and thermal properties would enhance understanding of this compound's behavior in different environments.
Tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate has potential applications in various fields:
Research into its biological interactions and material properties continues to expand its potential uses in innovative applications across multiple scientific domains.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3